molecular formula C14H24O2 B8488501 3-Ethoxy-2-hexyl-4,4-dimethylcyclobut-2-EN-1-one CAS No. 61111-16-8

3-Ethoxy-2-hexyl-4,4-dimethylcyclobut-2-EN-1-one

Cat. No.: B8488501
CAS No.: 61111-16-8
M. Wt: 224.34 g/mol
InChI Key: JNONJBSHRMYYCZ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-hexyl-4,4-dimethylcyclobut-2-EN-1-one is a useful research compound. Its molecular formula is C14H24O2 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

61111-16-8

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

3-ethoxy-2-hexyl-4,4-dimethylcyclobut-2-en-1-one

InChI

InChI=1S/C14H24O2/c1-5-7-8-9-10-11-12(15)14(3,4)13(11)16-6-2/h5-10H2,1-4H3

InChI Key

JNONJBSHRMYYCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(C1=O)(C)C)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared using a modification of the method of Wasserman, H. H. et at, [J. Org. Chem, 38, 1451-1455, (1973)]; triethylamine (22 ml) was added dropwise at room temperature to a well-stirred solution of isobutyryl chloride (7.3 ml, 69 mmol) and 1-ethoxy-1-octyne [prepared according to the method of Kocienski, P. et al Tetrahedron Left. 1833, 30, (1989)] (6.5 g, 63 mmol) in diethylether (100 ml). The reaction was warmed to 35° and stirred for 96 h prior to cooling and filtration. The filtrate was concentrated in vacuo and the residual oil chromatographed (SiO2; hexanes 80: EtOAc 20) to give the title compound as a brown oil (8.6 g, 38 mmol, 61%). δH (CDC3, 300K) 4.34 (2H, d, J 7.1 Hz), 2.05 (2H, dd, J 5.6 Hz, 7.3 Hz), 1.44 (3H, t, J 7.1 Hz), 1.27-1.12 (8H, m), 1.23 (6H, s), 0.89 (3H, t, J 2.7 Hz). m/z (ES+, 70V) 225.0 (MH+).
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
61%

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